molecular formula C19H18N4O6 B12719805 2-Ethoxy-2-oxoethyl 4-[(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo]benzoate CAS No. 72614-76-7

2-Ethoxy-2-oxoethyl 4-[(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo]benzoate

Cat. No.: B12719805
CAS No.: 72614-76-7
M. Wt: 398.4 g/mol
InChI Key: QGAZVOJPGPDXIX-UHFFFAOYSA-N
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Description

2-Ethoxy-2-oxoethyl 4-[(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo]benzoate is a complex organic compound with a molecular formula of C19H18N4O6 and a molar mass of 398.37 g/mol . This compound is characterized by its azo group, which is a functional group consisting of a nitrogen-nitrogen double bond, and its benzoate ester moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Ethoxy-2-oxoethyl 4-[(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo]benzoate involves several steps. One common method includes the diazotization of 5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridine followed by coupling with ethyl 4-aminobenzoate. The reaction conditions typically involve acidic media and controlled temperatures to ensure the stability of the azo compound . Industrial production methods may involve large-scale batch reactions with optimized conditions for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Ethoxy-2-oxoethyl 4-[(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo]benzoate is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It has applications in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes and pigments due to its azo group.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can interact with enzymes and other proteins. The benzoate ester moiety can be hydrolyzed to release benzoic acid, which has various biological activities . The pathways involved in these interactions are complex and depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-Ethoxy-2-oxoethyl 4-[(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo]benzoate include other azo compounds and benzoate esters. For example:

Properties

CAS No.

72614-76-7

Molecular Formula

C19H18N4O6

Molecular Weight

398.4 g/mol

IUPAC Name

(2-ethoxy-2-oxoethyl) 4-[(5-cyano-6-hydroxy-1,4-dimethyl-2-oxopyridin-3-yl)diazenyl]benzoate

InChI

InChI=1S/C19H18N4O6/c1-4-28-15(24)10-29-19(27)12-5-7-13(8-6-12)21-22-16-11(2)14(9-20)17(25)23(3)18(16)26/h5-8,25H,4,10H2,1-3H3

InChI Key

QGAZVOJPGPDXIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC(=O)C1=CC=C(C=C1)N=NC2=C(C(=C(N(C2=O)C)O)C#N)C

Origin of Product

United States

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